molecular formula C30H29F4N5O2 B607912 H3B-6545 CAS No. 2052130-80-8

H3B-6545

Cat. No.: B607912
CAS No.: 2052130-80-8
M. Wt: 567.5886
InChI Key: JPFTZIJTXCHJNE-HMOQVRKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H3B-6545 is a novel selective estrogen receptor covalent antagonist. It has shown significant preclinical activity in therapy-resistant breast cancer models. This compound targets estrogen receptor alpha, which plays a crucial role in the growth and progression of luminal breast cancers .

Chemical Reactions Analysis

H3B-6545 undergoes covalent bonding reactions, specifically targeting cysteine-530 on estrogen receptor alpha. This covalent engagement is crucial for its antagonistic activity. The compound demonstrates significant activity and superiority over standard-of-care treatments like fulvestrant . Common reagents and conditions used in these reactions are not explicitly detailed in the available literature.

Scientific Research Applications

Mechanism of Action

H3B-6545 exerts its effects by covalently binding to cysteine-530 on estrogen receptor alpha. This binding enforces an antagonist conformation, inactivating both wild-type and mutant estrogen receptor alpha. This mechanism is crucial for its effectiveness in therapy-resistant breast cancer models .

Comparison with Similar Compounds

Properties

IUPAC Name

(E)-N,N-dimethyl-4-[2-[5-[(Z)-4,4,4-trifluoro-1-(3-fluoro-2H-indazol-5-yl)-2-phenylbut-1-enyl]pyridin-2-yl]oxyethylamino]but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29F4N5O2/c1-39(2)27(40)9-6-14-35-15-16-41-26-13-11-22(19-36-26)28(21-10-12-25-23(17-21)29(31)38-37-25)24(18-30(32,33)34)20-7-4-3-5-8-20/h3-13,17,19,35H,14-16,18H2,1-2H3,(H,37,38)/b9-6+,28-24-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFTZIJTXCHJNE-HMOQVRKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C=CCNCCOC1=NC=C(C=C1)C(=C(CC(F)(F)F)C2=CC=CC=C2)C3=CC4=C(NN=C4C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)/C=C/CNCCOC1=NC=C(C=C1)/C(=C(/CC(F)(F)F)\C2=CC=CC=C2)/C3=CC4=C(NN=C4C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29F4N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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